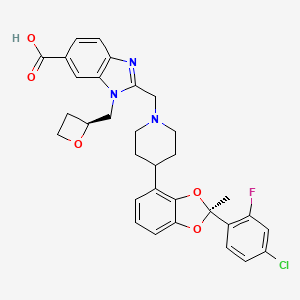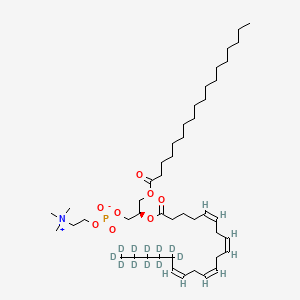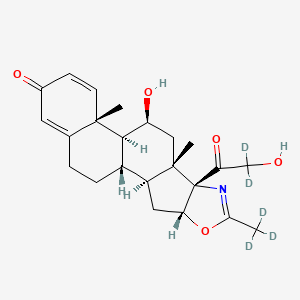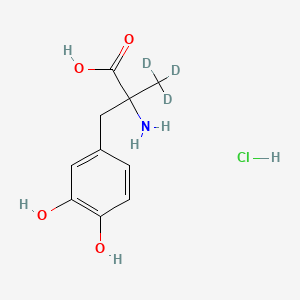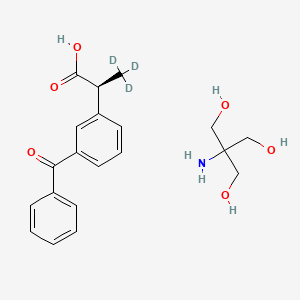
Dexketoprofen-d3 (trometamol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexketoprofen-d3 (trometamol) is a non-steroidal anti-inflammatory drug (NSAID) that is the deuterated form of dexketoprofen trometamol. It is used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is particularly effective in the treatment of mild to moderate pain, including musculoskeletal pain, dysmenorrhoea, and toothache .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dexketoprofen-d3 (trometamol) involves the deuteration of dexketoprofen, which is the (S)-enantiomer of ketoprofenThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of dexketoprofen-d3 (trometamol) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Dexketoprofen-d3 (trometamol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, alcohols, and halogenated compounds. These products can have different pharmacological properties and can be used for further chemical modifications .
科学研究应用
Dexketoprofen-d3 (trometamol) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dexketoprofen.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Dexketoprofen-d3 (trometamol) is used in clinical research to evaluate its efficacy and safety in the treatment of various pain conditions.
Industry: It is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
作用机制
Dexketoprofen-d3 (trometamol) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking the COX enzymes, dexketoprofen-d3 (trometamol) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
相似化合物的比较
Similar Compounds
Ketoprofen: The racemic mixture of dexketoprofen and its ®-enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for the treatment of pain and inflammation.
Uniqueness
Dexketoprofen-d3 (trometamol) is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart. The deuterium atoms increase the metabolic stability of the compound, leading to a longer duration of action and potentially reduced side effects .
属性
分子式 |
C20H25NO6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3; |
InChI 键 |
QUZMDHVOUNDEKW-SNOXFQHYSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


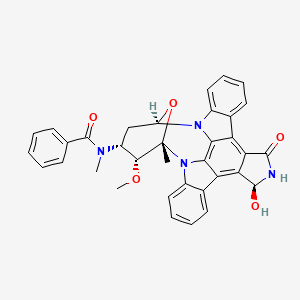
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
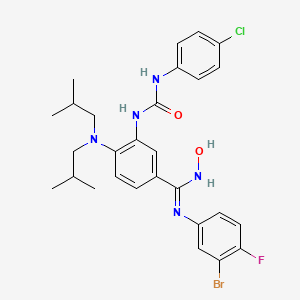
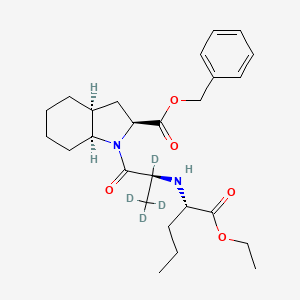
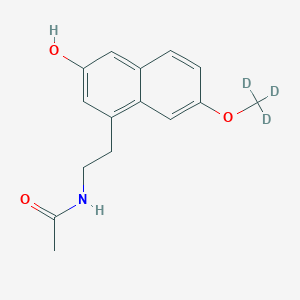
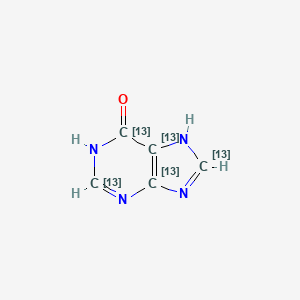
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)
